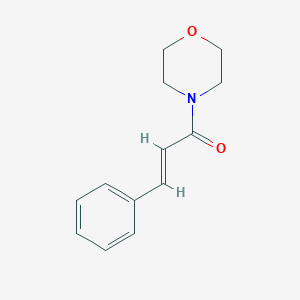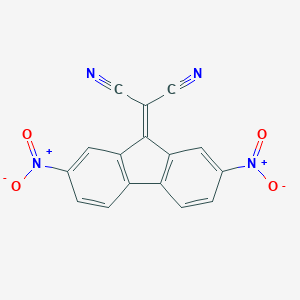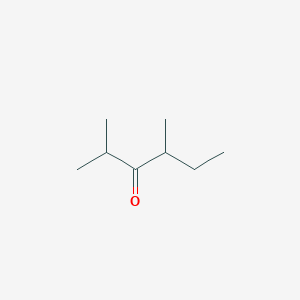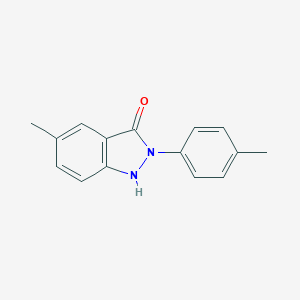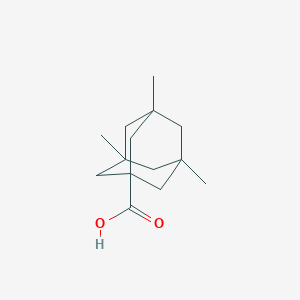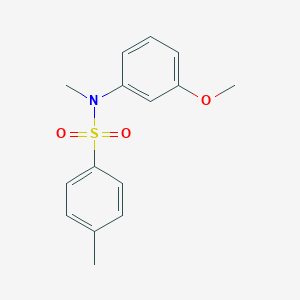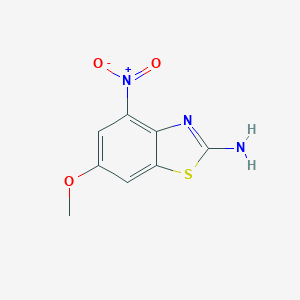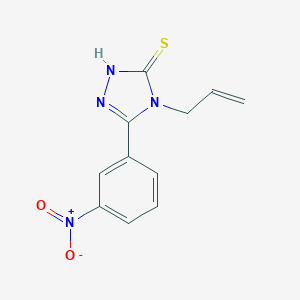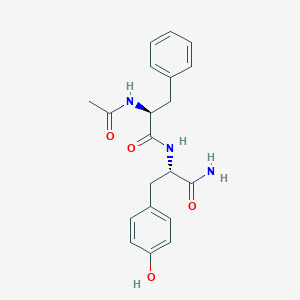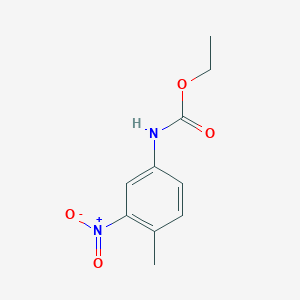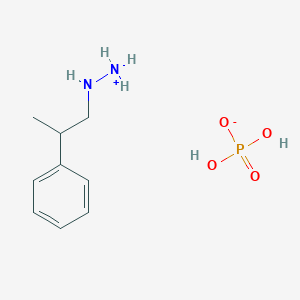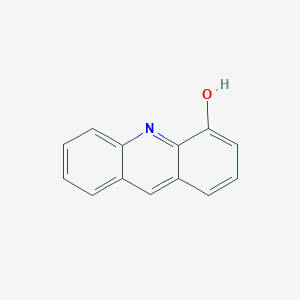
Acridin-4-ol
描述
Acridin-4-ol derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities, particularly in the field of cancer therapy and Alzheimer's disease treatment. These compounds are characterized by their acridine core structure and have been shown to interact with DNA, often through intercalation, which is a process where the molecule inserts itself between DNA base pairs . This interaction with DNA is a key feature that contributes to their biological activity, including their antitumor properties.
Synthesis Analysis
The synthesis of acridin-4-ol derivatives involves several steps, including the formation of carboxamides and the introduction of various substituents to the acridine ring. For instance, N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides have been synthesized and shown to possess antitumor activity . Another synthesis approach involves the conversion of isatin to pyrrolo[2,3,4-kl]acridin-1-one derivatives through a C-N bond cleavage reaction, which represents a novel and efficient domino approach . Additionally, a new synthesis route for substituted acridine-4-carboxylic acids has been reported, which provides a more direct method for producing compounds like the anticancer drug DACA .
Molecular Structure Analysis
The molecular structure of acridin-4-ol derivatives has been extensively studied, particularly in the context of their interaction with DNA. X-ray crystallography has been used to determine the structure of a complex formed between DNA and an antitumor agent, 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide, revealing how the drug intercalates between DNA base pairs . The crystal structure provides insights into the drug's mechanism of action and helps rationalize the structure-activity relationships for inhibition of topoisomerase II activity, a key enzyme involved in DNA replication and cell division .
Chemical Reactions Analysis
Acridin-4-ol derivatives participate in various chemical reactions that are crucial for their biological activity. For example, the intercalation of acridine rings into DNA has been demonstrated through nuclear magnetic resonance studies, which show specific interactions between the acridine derivative and complementary DNA sequences . Additionally, the solid-phase synthesis of acridine-peptide conjugates has been developed, allowing for the generation of libraries of these compounds for the discovery of structure-specific nucleic acid ligands .
Physical and Chemical Properties Analysis
The physicochemical properties of acridin-4-ol derivatives are closely related to their biological activities. These compounds typically exist as monocations under physiological conditions due to the weakly basic acridine chromophore, with a pKa ranging from 3.5 to 4.5 . Their ability to bind to DNA by intercalation is a key feature that influences their antitumor and antileukemic activities. The structure-activity relationships of these compounds are broad, with various substituents at different positions on the acridine ring being acceptable for biological activity . Additionally, the synthesis and evaluation of 9-amino-1,2,3,4-tetrahydroacridin-1-ols have shown potential as Alzheimer's disease therapeutics, with some compounds currently in clinical trials .
科学研究应用
-
Treatment of Alzheimer’s Disease
-
Antimicrobial Activity
-
Antiviral Activity
-
Antiparasitic Activity
-
Industrial Use as Pigments and Dyes
-
Inhibitors of Acetylcholinesterase
-
Fluorescent Materials for Visualization of Biomolecules
-
Laser Technologies
安全和危害
未来方向
Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
属性
IUPAC Name |
acridin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYZEVWRZVPHEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171086 | |
| Record name | Acridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acridin-4-ol | |
CAS RN |
18123-20-1 | |
| Record name | 4-Hydroxyacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18123-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acridin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018123201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



